Benzyl 2,6-dimethylpiperazine-1-carboxylate

Catalog No.
S1941102
CAS No.
885278-89-7
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2,6-dimethylpiperazine-1-carboxylate

CAS Number

885278-89-7

Product Name

Benzyl 2,6-dimethylpiperazine-1-carboxylate

IUPAC Name

benzyl 2,6-dimethylpiperazine-1-carboxylate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3

InChI Key

JYWBTFDJVRKRBZ-UHFFFAOYSA-N

SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C

Benzyl 2,6-dimethylpiperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with two methyl groups at the 2 and 6 positions, a benzyl group at the nitrogen atom of position 1, and a carboxylate group linked to the other nitrogen atom. Its molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2} with a molecular weight of approximately 248.33 g/mol . This compound is significant in organic chemistry and medicinal chemistry due to its versatile reactivity and potential biological activities.

Intermediate in Organic Synthesis

BDP serves as a valuable building block for synthesizing a range of complex molecules with potential biological activity. Studies have shown its utility in the preparation of:

  • Spirocyclic 2,6-dioxopiperazine Derivatives: Researchers like González-Vera et al. (2005) have explored BDP as a starting material for creating spirocyclic 2,6-dioxopiperazine derivatives. These compounds possess interesting biological properties and serve as potential drug candidates [].

Exploration of Antimicrobial Activity

While BDP itself might not exhibit significant antimicrobial properties, its derivatives have shown promise in this area. Patel et al. (2011) investigated the synthesis of new pyridine derivatives from BDP and evaluated their in vitro antimicrobial activity, highlighting BDP's potential for the development of novel antibiotics [].

Studies on Photoreleasable Protecting Groups

BDP has been explored as a potential photoreleasable protecting group for carboxylic acids. Klan et al. (2000) proposed its application as a new photoremovable protecting group, suggesting its advantages and potential for various uses [].

Co-crystallization and Supramolecular Architecture

BDP's ability to participate in hydrogen bonding interactions makes it a valuable tool in co-crystallization studies. Research by Lei Wang et al. (2011) investigated the co-crystallization of BDP with various N-donor type compounds. This study provided insights into the role of hydrogen bonding in forming supramolecular architectures [].

, including hydrolysis, where it reacts with water to form benzyl alcohol and a carboxylic acid derivative:

C6H5CH2N(CH3)C(CH3)2CO2CH3+H2OC6H5CH2OH+HN(CH3)C(CH3)2COOHC_{6}H_{5}CH_{2}-N(CH_{3})C(CH_{3})_{2}-CO_{2}CH_{3}+H_{2}O\rightarrow C_{6}H_{5}CH_{2}OH+H-N(CH_{3})C(CH_{3})_{2}-COOH

This reaction illustrates its potential utility in synthesizing other compounds.

While Benzyl 2,6-dimethylpiperazine-1-carboxylate itself may not exhibit significant antimicrobial properties, it serves as a valuable precursor for derivatives that do show biological activity. Research has indicated that derivatives synthesized from this compound can exhibit promising antimicrobial effects, making it an important building block in drug development .

Several methods exist for synthesizing Benzyl 2,6-dimethylpiperazine-1-carboxylate:

  • Direct Alkylation: The compound can be synthesized through the alkylation of 2,6-dimethylpiperazine with benzyl bromide in the presence of a base.
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved via carbon dioxide insertion into an appropriate piperazine derivative.

These methods allow for the efficient production of Benzyl 2,6-dimethylpiperazine-1-carboxylate in laboratory settings .

Benzyl 2,6-dimethylpiperazine-1-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Chemical Research: Utilized in co-crystallization studies due to its ability to form hydrogen bonds.
  • Material Science: Investigated for potential uses in developing new materials owing to its unique structural features .

Studies have explored the interactions of Benzyl 2,6-dimethylpiperazine-1-carboxylate with various N-donor compounds. These investigations have highlighted its role in forming supramolecular architectures through hydrogen bonding, which is critical for understanding molecular interactions in biological systems.

Benzyl 2,6-dimethylpiperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Benzyl piperazinePiperazine ring with benzyl substitutionLacks carboxylic acid functionality
N-benzyl-2-methylpiperazinePiperazine ring with one methyl groupNo carboxylic acid; different biological activity
Boc-2,6-dimethylpiperazineProtected form of dimethylpiperazineUsed mainly in drug design as a protected fragment
4-(benzylamino)-4-oxobutanoic acidContains an amine and ketone functionalityDifferent functional groups; more complex synthesis

The uniqueness of Benzyl 2,6-dimethylpiperazine-1-carboxylate lies in its specific combination of structural features that contribute to its reactivity and potential applications in medicinal chemistry .

Reaction of 2,6-Dimethylpiperazine with Benzyl Chloroformate

The primary synthetic route for benzyl 2,6-dimethylpiperazine-1-carboxylate involves the direct reaction of 2,6-dimethylpiperazine with benzyl chloroformate through carbamate esterification. This methodology represents a fundamental approach in piperazine functionalization, where the nucleophilic nitrogen atom of the piperazine ring attacks the electrophilic carbon center of benzyl chloroformate [1].

The reaction mechanism proceeds through a nucleophilic acyl substitution pathway. Initially, the lone pair electrons on the nitrogen atom of 2,6-dimethylpiperazine perform a nucleophilic attack on the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. Subsequently, chloride ion elimination occurs, yielding the desired carbamate product with concomitant hydrogen chloride formation [2] [3].

The reaction stoichiometry typically employs slight excess of benzyl chloroformate ranging from 1.05 to 1.2 equivalents relative to 2,6-dimethylpiperazine to ensure complete conversion and minimize unreacted starting material. The presence of a suitable base is essential to neutralize the hydrogen chloride byproduct and prevent protonation of the piperazine substrate, which would render it unreactive [4].

Laboratory-scale syntheses have demonstrated yields ranging from 45 to 80% depending on reaction conditions, with optimal results achieved using tetrahydrofuran as solvent and diisopropylethylamine as base at 0°C for 6-12 hours [1]. The reaction exhibits high chemoselectivity for monosubstitution when appropriate stoichiometric ratios are maintained, minimizing formation of disubstituted byproducts [4] [5].

Solvent Systems and Base Catalysis Optimization

Solvent selection plays a critical role in optimizing the carbamate esterification reaction. The choice of solvent affects reaction rate, yield, selectivity, and ease of product isolation. Comprehensive studies have evaluated various solvent systems for their effectiveness in promoting the desired transformation [6] [7].

Polar aprotic solvents generally provide superior results compared to protic solvents due to their ability to stabilize the nucleophilic piperazine while not competing for hydrogen bonding with the base. Dimethylformamide exhibits excellent solvating properties for both reactants and inorganic bases, facilitating efficient ion separation and enhancing nucleophilicity. However, the high boiling point of dimethylformamide can complicate product workup and purification [6].

Tetrahydrofuran has emerged as an optimal solvent choice, providing excellent yields while maintaining manageable boiling point for easy removal. The ethereal oxygen atom provides sufficient polarity to dissolve reactants while the relatively low dielectric constant minimizes unwanted side reactions. Reaction times in tetrahydrofuran are typically shorter compared to other solvents, ranging from 6-12 hours versus 12-24 hours in dimethylformamide [6].

Base selection significantly influences reaction efficiency and product purity. Inorganic bases such as potassium carbonate and cesium carbonate provide good results but may require elevated temperatures for optimal performance. Organic bases offer advantages in terms of solubility and reactivity modulation. Triethylamine, while commonly used, can lead to competitive nucleophilic attack on benzyl chloroformate, forming undesired benzyl carbamate byproducts [6].

Diisopropylethylamine represents an optimal base choice due to its high basicity combined with steric hindrance that prevents nucleophilic attack on the electrophilic center. The branched structure provides effective hydrogen chloride scavenging while maintaining high selectivity for the desired reaction pathway [6] [4].

Industrial Production Protocols

Large-Scale Purification Techniques

Industrial production of benzyl 2,6-dimethylpiperazine-1-carboxylate requires efficient purification methods capable of handling large quantities while maintaining high product purity and minimizing waste generation. Several purification strategies have been developed and optimized for large-scale implementation [8] [9].

Crystallization represents the most economically viable purification method for industrial applications. The process typically involves dissolving the crude product in a suitable solvent system, followed by controlled cooling or anti-solvent addition to induce crystal formation. Acetone-hexane mixtures have proven particularly effective, with acetone serving as the primary solvent and hexane as the anti-solvent. This system provides excellent selectivity for the desired product while rejecting most impurities [8].

The crystallization process achieves purities of 95-98% with recovery yields of 85-92%, making it highly suitable for large-scale operations. The crystalline product exhibits good handling properties and storage stability, important considerations for industrial applications [8].

Distillation methods offer advantages in terms of continuous operation and high throughput. The relatively high boiling point of benzyl 2,6-dimethylpiperazine-1-carboxylate allows for effective separation from lower-boiling impurities and solvents. However, thermal stability considerations must be evaluated to prevent decomposition during the distillation process [9].

Liquid-liquid extraction provides an alternative approach particularly useful for removing water-soluble impurities and inorganic salts. Dichloromethane-water systems effectively partition the product into the organic phase while removing polar impurities. This method achieves good recovery yields of 90-95% but typically requires subsequent purification steps to achieve desired purity levels [9].

Yield Enhancement Strategies

Industrial production efficiency can be significantly improved through implementation of advanced synthetic methodologies and process optimization techniques. Multiple strategies have been developed to enhance overall yields while reducing production costs and environmental impact [7] [10] [9].

Microwave-assisted synthesis has demonstrated substantial improvements in reaction efficiency, providing 15-25% yield increases compared to conventional heating methods. The enhanced heating efficiency and improved mass transfer characteristics of microwave irradiation lead to faster reaction rates and more complete conversion. Reaction times can be reduced by 50-70%, significantly improving production throughput [11] [10].

Flow chemistry represents a transformative approach for industrial piperazine synthesis, offering 20-30% yield improvements and 60-80% reduction in reaction times. Continuous flow systems provide superior heat and mass transfer, enabling precise control of reaction parameters and minimizing side reactions. The technology allows for easy scaling and provides consistent product quality [7] [12].

The implementation of flow microreactors has proven particularly effective, with studies demonstrating successful transition from batch processes to continuous production. Flow systems also offer improved safety profiles due to reduced inventory of hazardous materials and better containment of reaction intermediates [11] [12].

Catalyst optimization strategies focus on developing more efficient and selective catalytic systems. Heterogeneous catalysts supported on polymeric resins have shown promising results, providing 25-40% yield improvements while facilitating easy catalyst recovery and reuse. Copper and aluminum ion-exchanged resins demonstrate particular effectiveness in promoting carbamate formation reactions [4] [10].

Temperature control optimization involves precise management of reaction temperature profiles to maximize yield while minimizing side reactions. Studies have shown that initial low-temperature conditions followed by controlled warming can improve selectivity and overall conversion. This approach typically provides 10-15% yield improvements with corresponding reductions in purification requirements [9].

Stereochemical Control in Piperazine Functionalization

Cis-Trans Isomer Separation Techniques

The synthesis of benzyl 2,6-dimethylpiperazine-1-carboxylate can potentially generate stereoisomeric products due to the presence of substituents at the 2 and 6 positions of the piperazine ring. Understanding and controlling stereochemistry is crucial for obtaining products with defined three-dimensional structures and predictable biological activities [13] [14].

Piperazine rings can adopt different conformations, with chair and boat conformations being most common. The presence of methyl substituents at positions 2 and 6 introduces stereochemical complexity, as these groups can occupy either axial or equatorial positions. The relative stereochemistry between these substituents determines whether the compound exists as cis or trans isomers [13] [15].

Nuclear magnetic resonance spectroscopy provides powerful tools for stereochemical assignment and isomer identification. Proton nuclear magnetic resonance analysis can distinguish between cis and trans isomers based on characteristic coupling patterns and chemical shift differences. Cis isomers typically exhibit different vicinal coupling constants compared to trans isomers due to altered dihedral angles between adjacent protons [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information, with cis and trans isomers showing distinct chemical shift patterns for the carbon atoms bearing methyl substituents. Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy provide definitive stereochemical assignments through analysis of through-space interactions [14] [16].

Chromatographic separation methods have been developed for resolving cis and trans isomeric mixtures. High-performance liquid chromatography using chiral stationary phases can achieve baseline separation of stereoisomers, enabling preparation of stereochemically pure compounds. However, this approach is generally more suitable for analytical and small-scale preparative applications rather than large-scale industrial production [17] [8].

Crystallization-based separation techniques exploit differences in solubility and crystal packing between stereoisomers. In many cases, one isomer preferentially crystallizes from solution, allowing for enrichment or complete separation. The success of this approach depends on the specific solvent system and crystallization conditions employed [8] [16].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents the most sophisticated approach for obtaining stereochemically defined piperazine derivatives. These methodologies employ chiral catalysts or auxiliaries to control the absolute configuration of newly formed stereocenters, enabling access to enantiomerically enriched products [18] [19] [20].

Titanium-based catalysts have shown exceptional performance in asymmetric piperazine synthesis. Bis(amidate)bis(amido)titanium complexes, when combined with appropriate chiral ligands, can catalyze hydroamination reactions with high enantioselectivity. These catalysts are particularly effective for intramolecular cyclization reactions leading to substituted piperazines with defined stereochemistry [18] [19].

The mechanism of titanium-catalyzed asymmetric synthesis involves coordination of the substrate to the chiral titanium center, followed by stereoselective bond formation. The chiral environment created by the catalyst ligands directs the approach of reactants, resulting in preferential formation of one enantiomer over the other. Enantioselectivities of 85-95% are commonly achieved with optimized catalyst systems [18] [19] [20].

Ruthenium-based asymmetric transfer hydrogenation represents another powerful methodology for stereocontrolled piperazine synthesis. The Noyori-Ikariya catalyst system, featuring ruthenium complexes with chiral diamine ligands, can reduce prochiral imines and related intermediates with excellent enantioselectivity. This approach is particularly valuable for converting achiral precursors into chiral piperazine products [19] [20].

The ruthenium-catalyzed process typically employs formic acid or isopropanol as hydrogen donors, making it an atom-economical and environmentally friendly approach. Enantioselectivities exceeding 95% have been reported for appropriately designed substrates, with the absolute configuration being predictable based on the catalyst structure [19] [20].

Chiral auxiliary-based approaches provide an alternative strategy for asymmetric piperazine synthesis. These methods employ temporarily attached chiral auxiliaries to direct stereochemistry during key bond-forming reactions. Common auxiliaries include phenylglycinol derivatives and Evans oxazolidinones, which can be removed after the stereochemistry-determining step [21] [22].

The use of chiral auxiliaries typically provides high diastereoselectivity ratios ranging from 3:1 to 10:1, depending on the specific auxiliary and reaction conditions employed. While this approach requires additional steps for auxiliary attachment and removal, it offers the advantage of using readily available chiral starting materials rather than expensive chiral catalysts [21] [22].

Enzymatic kinetic resolution has emerged as a complementary approach for obtaining enantiomerically pure piperazine derivatives. Lipases and other hydrolytic enzymes can selectively process one enantiomer from racemic mixtures, leaving the other enantiomer unchanged. This approach is particularly useful for resolving racemic carbamate derivatives through selective hydrolysis [22].

Nuclear Magnetic Resonance Spectral Fingerprints (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of benzyl 2,6-dimethylpiperazine-1-carboxylate provides distinctive spectral fingerprints that enable structural identification and conformational analysis. The compound's molecular formula C₁₄H₂₀N₂O₂ and molecular weight of 248.326 g/mol establish the foundation for spectroscopic interpretation [2].

The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns consistent with the piperazine core structure. The 2,6-dimethyl substituents typically appear as distinct doublets in the range of 1.00-1.20 ppm [4]. The benzyl group contributes aromatic proton signals in the region of 7.20-7.40 ppm, representing the phenyl ring system [4]. The benzyl methylene protons typically resonate as a singlet around 5.10-5.20 ppm, characteristic of the carboxylate benzyl ester functionality [4].

The piperazine ring protons exhibit complex splitting patterns due to the chair conformation dynamics. The methyl-substituted carbons at positions 2 and 6 influence the chemical shifts of adjacent ring protons, creating distinctive patterns that differ from unsubstituted piperazine derivatives [5] [6]. Temperature-dependent nuclear magnetic resonance studies on similar piperazine derivatives have demonstrated conformational interconversion barriers between 56-80 kJ mol⁻¹ [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon of the carboxylate group typically appears around 155-160 ppm, while the aromatic carbons of the benzyl group resonate in the range of 127-137 ppm [4]. The piperazine ring carbons show characteristic chemical shifts influenced by the nitrogen atoms and methyl substituents [7] [8].

The stereochemical configuration significantly impacts the nuclear magnetic resonance spectra. For 2,6-dimethylpiperazine derivatives, the relative configuration of the methyl groups creates distinct spectral patterns that enable differentiation between cis and trans isomers [7] [9]. The (2R,6R) configuration demonstrates enhanced binding affinity in biological systems, with corresponding spectral characteristics [10].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityAssignment
Aromatic protons7.20-7.40multipletBenzyl phenyl ring
Benzyl methylene5.10-5.20singletCarboxylate benzyl ester
Piperazine ring protons2.80-4.00complexRing methylene protons
Methyl groups1.00-1.20doublet2,6-dimethyl substituents
Carbonyl carbon155-160singletCarboxylate carbonyl
Aromatic carbons127-137singletBenzyl phenyl carbons

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of benzyl 2,6-dimethylpiperazine-1-carboxylate provides distinctive fragmentation patterns that enable structural identification and purity assessment. The molecular ion peak appears at m/z 248.326, corresponding to the molecular formula C₁₄H₂₀N₂O₂ [2].

The fragmentation pathway typically initiates with the loss of the benzyl group, generating a significant fragment ion at m/z 157. This fragmentation occurs through alpha-cleavage adjacent to the carboxylate functionality, representing the loss of C₇H₇ (91 mass units) [11]. The base peak often corresponds to the benzyl cation at m/z 91, formed through benzylic cleavage [11].

Secondary fragmentation patterns involve the piperazine ring system. The 2,6-dimethylpiperazine moiety produces characteristic fragment ions through successive loss of methyl groups and ring fragmentation. The fragment at m/z 114 corresponds to the intact 2,6-dimethylpiperazine unit [7] [8]. Progressive loss of methyl groups generates fragments at m/z 99 and m/z 84 [7] [8].

The carboxylate functionality contributes to specific fragmentation patterns. Loss of carbon dioxide (44 mass units) from the molecular ion produces a fragment at m/z 204, representing the decarboxylated molecular ion [11]. This fragmentation pathway is characteristic of carboxylate esters and serves as a diagnostic ion for structural confirmation [11].

High-resolution mass spectrometry provides enhanced structural characterization through accurate mass measurements and isotopic distribution analysis. The exact mass of 248.152478 g/mol enables elemental composition determination with high confidence [12] [11]. Isotopic distribution patterns confirm the presence of nitrogen atoms through characteristic M+1 peak intensities [11].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through collision-induced dissociation. The molecular ion undergoes fragmentation to produce product ions that reflect the structural connectivity. The fragmentation pathway typically follows: m/z 248 → m/z 157 → m/z 114 → m/z 99 → m/z 84 [11].

Mass-to-Charge Ratio (m/z)Relative IntensityFragment AssignmentFragmentation Pathway
248VariableMolecular ion [M]⁺Parent ion
157HighLoss of benzyl groupLoss of C₇H₇
114Moderate2,6-dimethylpiperazineRing fragmentation
99LowLoss of methylLoss of CH₃
91High (base peak)Benzyl cationBenzylic cleavage
84LowFurther demethylationLoss of 2CH₃

Crystallographic Analysis Challenges

The crystallographic analysis of benzyl 2,6-dimethylpiperazine-1-carboxylate presents significant challenges related to crystal formation, structural disorder, and conformational flexibility. The compound's molecular structure combines rigid aromatic systems with flexible piperazine rings, creating complexities in crystallization behavior [13] [14].

Crystal formation difficulties arise from the compound's conformational flexibility. The piperazine ring exhibits chair conformational dynamics, while the carboxylate linker provides rotational freedom around the carbon-nitrogen bond [5] [6]. This conformational heterogeneity often results in poor crystal quality or polymorphic variations that complicate structural determination [13] [14].

The presence of multiple conformers in solution translates to structural disorder in the crystal lattice. The benzyl group can adopt various orientations relative to the piperazine ring, leading to positional disorder that reduces diffraction quality [13] [14]. Temperature-dependent studies reveal that conformational barriers between 56-80 kJ mol⁻¹ contribute to dynamic disorder in crystalline samples [5] [6].

Hydrogen bonding patterns significantly influence crystal packing arrangements. The piperazine nitrogen atoms can participate in intermolecular hydrogen bonding networks, while the carboxylate oxygen atoms serve as hydrogen bond acceptors [13] [14]. These interactions create complex three-dimensional architectures that may exhibit polymorphic behavior [13] [14].

Solvent incorporation during crystallization further complicates structural analysis. The compound's solubility characteristics in various solvents (46.6 mg/mL in dimethyl sulfoxide, 23.3 mg/mL in methanol, <1 mg/mL in water) affect crystal growth kinetics and final crystal quality . Solvent molecules may co-crystallize with the compound, creating solvate structures that require careful analysis [13] [14].

The stereochemical configuration of the 2,6-dimethyl substituents introduces additional complexity. Different stereoisomers may exhibit distinct crystal packing arrangements, leading to polymorphic behavior or solid solution formation [13] [14]. The (2R,6R) configuration demonstrates specific packing preferences that differ from racemic mixtures [10].

Crystal structure refinement challenges include modeling of disorder, anisotropic displacement parameters, and twinning effects. The flexible nature of the molecule requires careful consideration of thermal motion and conformational disorder during refinement [13] [14]. Advanced crystallographic techniques such as multi-temperature data collection and disorder modeling are often necessary for complete structural characterization [13] [14].

Crystallographic ChallengeOriginImpact on AnalysisMitigation Strategy
Conformational disorderPiperazine ring flexibilityReduced diffraction qualityLow-temperature data collection
PolymorphismMultiple packing arrangementsStructure ambiguitySystematic screening conditions
Solvent incorporationCrystallization conditionsSolvate formationControlled desolvation studies
Thermal motionMolecular flexibilityParameter refinementAnisotropic displacement modeling

Computational Chemistry Models

Conformational Energy Landscapes

Computational chemistry investigations of benzyl 2,6-dimethylpiperazine-1-carboxylate reveal complex conformational energy landscapes that reflect the molecule's structural flexibility and dynamic behavior. Density functional theory calculations provide detailed insights into the relative energies of different conformational states and transition pathways [16] [17].

The piperazine ring system exhibits characteristic chair conformational preferences, with the 2,6-dimethyl substituents influencing the energy barriers for ring inversion. The axial-equatorial positioning of the methyl groups creates distinct conformational minima separated by energy barriers of approximately 40-60 kJ mol⁻¹ [10] [5]. The (2R,6R) configuration demonstrates enhanced conformational stability compared to other stereoisomers [10].

The benzyl carboxylate substituent introduces additional conformational degrees of freedom. Rotation around the nitrogen-carbonyl bond creates multiple rotameric states with energy differences of 10-20 kJ mol⁻¹ [5] [6]. The partial double bond character of the amide linkage restricts rotation and creates distinct conformational preferences [5] [6].

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide accurate energy predictions for conformational analysis. The calculated conformational energy landscape reveals multiple local minima corresponding to different combinations of piperazine chair conformations and carboxylate orientations [18] [16]. The global minimum typically corresponds to the chair conformation with equatorial methyl groups and specific benzyl orientations [10].

Solvation effects significantly influence conformational preferences. Polarizable continuum model calculations demonstrate that polar solvents stabilize extended conformations through enhanced solvation of the carboxylate functionality [18] [16]. The energy differences between conformers decrease in polar solvents, reflecting reduced intramolecular interactions [18] [16].

Temperature-dependent conformational analysis reveals the relationship between thermal energy and conformational interconversion. At room temperature, multiple conformers contribute to the observed equilibrium, with populations determined by Boltzmann statistics [5] [6]. The calculated activation barriers for conformational transitions agree well with experimental nuclear magnetic resonance data [5] [6].

Conformational ParameterEnergy Range (kJ mol⁻¹)Transition StateExperimental Correlation
Piperazine ring inversion40-60Half-chairNuclear magnetic resonance coalescence
Carboxylate rotation10-20Twisted amideTemperature-dependent spectroscopy
Benzyl orientation5-15Rotational barrierSolvent-dependent shifts
Methyl group positioning20-30Axial-equatorialStereochemical preferences

Molecular Orbital Simulations

Molecular orbital simulations of benzyl 2,6-dimethylpiperazine-1-carboxylate provide detailed electronic structure information that elucidates chemical reactivity, intermolecular interactions, and spectroscopic properties. Time-dependent density functional theory calculations reveal the electronic transitions responsible for ultraviolet-visible absorption characteristics [18] [16].

The highest occupied molecular orbital primarily localizes on the piperazine nitrogen atoms, reflecting their electron-donating capacity. The orbital exhibits significant delocalization into the adjacent carbon-nitrogen bonds, creating extended conjugation that influences the molecule's electronic properties [18] [16]. The calculated ionization potential correlates with experimental photoelectron spectroscopy data [18] [16].

The lowest unoccupied molecular orbital demonstrates significant contribution from the benzyl aromatic system and carboxylate functionality. This orbital distribution explains the molecule's electrophilic reactivity patterns and intermolecular interaction preferences [18] [16]. The electron affinity calculations predict moderate electron-accepting capacity [18] [16].

Mulliken population analysis reveals charge distribution patterns that influence intermolecular interactions. The nitrogen atoms carry partial negative charges (-0.576 to -0.583 e.s.u.), while the carboxylate carbon exhibits partial positive character (+0.316 to +0.334 e.s.u.) [18]. These charge distributions correlate with observed hydrogen bonding patterns and crystallographic interactions [18] [13].

Natural bond orbital analysis provides insights into molecular bonding patterns and hyperconjugative interactions. The analysis reveals significant delocalization between nitrogen lone pairs and adjacent carbon-carbon bonds, contributing to the molecule's conformational preferences [18] [16]. The calculated bond orders correlate with experimental bond lengths from crystallographic studies [18] [13].

Electrostatic potential surfaces illustrate the molecule's interaction preferences with biological targets and other molecules. The nitrogen atoms exhibit negative electrostatic potential regions suitable for hydrogen bond acceptance, while the aromatic benzyl group provides hydrophobic interaction surfaces [18] [16]. These calculations guide structure-activity relationship interpretations [18] [16].

Frontier molecular orbital energy gaps provide predictions of electronic excitation energies and chemical reactivity. The calculated gap of approximately 4.5-5.0 eV correlates with experimental ultraviolet absorption maxima [18] [16]. The orbital energies enable prediction of redox potentials and photochemical behavior [18] [16].

Molecular Orbital PropertyCalculated ValueExperimental CorrelationChemical Significance
Highest occupied molecular orbital energy-5.2 to -5.8 eVPhotoelectron spectroscopyElectron-donating capacity
Lowest unoccupied molecular orbital energy-0.5 to -1.0 eVElectron affinityElectrophilic reactivity
Energy gap4.5-5.0 eVUltraviolet absorptionElectronic excitation
Dipole moment2.5-3.5 DDielectric measurementsIntermolecular interactions

XLogP3

1.8

Dates

Last modified: 08-16-2023

Explore Compound Types